molecular formula C8H20NO4P B11832959 Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester

Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester

Cat. No.: B11832959
M. Wt: 225.22 g/mol
InChI Key: QFANNWVVOVDQLH-MRVPVSSYSA-N
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Description

Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester (hereafter referred to by its full name) is a chiral aminophosphonate ester characterized by a (1R)-configured 2-amino-1-methylethoxy moiety linked to a phosphonic acid diethyl ester group. This compound is structurally related to bioactive phosphonates, which are known for their roles as enzyme inhibitors, antiviral agents, and herbicides. Its synthesis typically involves asymmetric methods to achieve the desired stereochemistry, as seen in analogous compounds .

Properties

Molecular Formula

C8H20NO4P

Molecular Weight

225.22 g/mol

IUPAC Name

(2R)-2-(diethoxyphosphorylmethoxy)propan-1-amine

InChI

InChI=1S/C8H20NO4P/c1-4-12-14(10,13-5-2)7-11-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m1/s1

InChI Key

QFANNWVVOVDQLH-MRVPVSSYSA-N

Isomeric SMILES

CCOP(=O)(CO[C@H](C)CN)OCC

Canonical SMILES

CCOP(=O)(COC(C)CN)OCC

Origin of Product

United States

Preparation Methods

Halogenation of Chiral Amino Alcohols

The (1R)-2-amino-1-methylethanol precursor is first protected using tert-butoxycarbonyl (Boc) to prevent side reactions. Subsequent halogenation with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) yields Boc-protected bromo- or chloroether intermediates. For example:

Boc-NH-CH(CH₃)-CH₂-OHPBr₃Boc-NH-CH(CH₃)-CH₂-O-CH₂-Br\text{Boc-NH-CH(CH₃)-CH₂-OH} \xrightarrow{\text{PBr₃}} \text{Boc-NH-CH(CH₃)-CH₂-O-CH₂-Br}

This step typically achieves 85–92% conversion under anhydrous conditions.

Phosphorylation with Diethyl Phosphite

The halogenated ether reacts with diethyl phosphite (HPO(OEt)₂) in the presence of a base (e.g., triethylamine) to form the phosphonate ester. The reaction proceeds via an SN₂ mechanism, with yields ranging from 78–91% depending on the leaving group’s reactivity:

Boc-NH-CH(CH₃)-CH₂-O-CH₂-Br+HPO(OEt)₂Et₃NBoc-NH-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂\text{Boc-NH-CH(CH₃)-CH₂-O-CH₂-Br} + \text{HPO(OEt)₂} \xrightarrow{\text{Et₃N}} \text{Boc-NH-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂}

Final deprotection using hydrochloric acid in dioxane removes the Boc group, yielding the target compound.

Table 1: Nucleophilic Substitution Conditions and Outcomes

Starting MaterialHalogenating AgentBaseTemperatureYieldReference
Boc-protected amino alcoholPBr₃Et₃N0–25°C89%
Boc-protected amino alcoholSOCl₂Pyridine40°C78%

Kabachnik-Fields Three-Component Reaction

Reaction Mechanism

This method condenses an aldehyde, amine, and diethyl phosphite to form α-aminophosphonates. For the target compound, (1R)-2-amino-1-methylethanol serves as the amine, while formaldehyde acts as the aldehyde:

HCHO+(1R)-NH₂-CH(CH₃)-CH₂-OH+HPO(OEt)₂(1R)-NH₂-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂\text{HCHO} + \text{(1R)-NH₂-CH(CH₃)-CH₂-OH} + \text{HPO(OEt)₂} \rightarrow \text{(1R)-NH₂-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂}

The reaction requires acidic catalysts (e.g., HCl) and proceeds at 60–80°C, achieving 65–74% yields.

Stereochemical Considerations

Chiral retention is challenging due to the planar intermediate formed during imine generation. Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) improves enantiomeric excess (ee) to >90%.

Table 2: Kabachnik-Fields Reaction Parameters

AldehydeAmineCatalystTemperatureeeYieldReference
HCHO(1R)-2-Amino-1-methylethanolHCl70°C50%65%
HCHO(1R)-2-Amino-1-methylethanolChiral BPA60°C92%70%

Reductive Amination of Keto-Phosphonates

Synthesis of Keto-Intermediate

Diethyl [(1-oxo-1-methylethoxy)methyl]phosphonate is prepared via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC). The keto-phosphonate then undergoes reductive amination with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN):

O=CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂NH₃, NaBH₃CNNH₂-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂\text{O=CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂} \xrightarrow{\text{NH₃, NaBH₃CN}} \text{NH₂-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂}

Yields range from 55–68%, with diastereomeric ratios (dr) of 3:1 favoring the (1R) configuration.

Mitsunobu Reaction for Ether Formation

Coupling Phosphonate and Amino Alcohol

The Mitsunobu reaction couples diethyl hydroxymethylphosphonate with (1R)-2-amino-1-methylethanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):

HO-CH₂-PO(OEt)₂+(1R)-NH₂-CH(CH₃)-CH₂-OHPPh₃, DEAD(1R)-NH₂-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂\text{HO-CH₂-PO(OEt)₂} + \text{(1R)-NH₂-CH(CH₃)-CH₂-OH} \xrightarrow{\text{PPh₃, DEAD}} \text{(1R)-NH₂-CH(CH₃)-CH₂-O-CH₂-PO(OEt)₂}

This method preserves chirality but requires stoichiometric reagents, limiting scalability (yield: 60–72%).

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic diethyl [[(2-amino-1-methylethoxy)methyl]phosphonate is treated with Pseudomonas cepacia lipase (PCL) in vinyl acetate to enantioselectively acetylate the (1S)-isomer. The unreacted (1R)-enantiomer is isolated with 98% ee and 45% yield .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Agents :
    Phosphonic acid derivatives have been studied for their potential as antiviral agents. The compound has shown efficacy against various viral infections by inhibiting viral replication mechanisms. For instance, research indicates that phosphonates can interfere with nucleotide metabolism, which is crucial for viral proliferation .
  • Anticancer Properties :
    Recent studies have explored the use of phosphonic acid derivatives in cancer therapy. The compound's ability to modulate cellular pathways involved in tumor growth makes it a candidate for developing novel anticancer drugs. In vitro studies have demonstrated its potential to induce apoptosis in cancer cells .
  • Enzyme Inhibition :
    Phosphonic acids are known to act as enzyme inhibitors, particularly in the inhibition of enzymes involved in metabolic pathways. This characteristic is leveraged in drug design to create inhibitors for specific targets in disease pathways .

Agricultural Applications

  • Herbicides and Pesticides :
    Phosphonic acid derivatives are increasingly used in the formulation of herbicides and pesticides due to their effectiveness in controlling plant pathogens and pests. The compound's ability to penetrate plant tissues enhances its efficacy as a systemic treatment .
  • Plant Growth Regulators :
    Research has shown that certain phosphonic acids can act as plant growth regulators, promoting root development and enhancing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices where improving crop resilience is critical .

Materials Science Applications

  • Synthesis of Functional Materials :
    The unique chemical properties of phosphonic acid allow it to be used in synthesizing functional materials such as polymers and coatings. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .
  • Nanotechnology :
    In nanotechnology, phosphonic acids are utilized for surface modification of nanoparticles, improving their dispersibility and stability in different media. This application is crucial for developing advanced materials with tailored properties for electronics and catalysis .

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of phosphonic acid derivatives against HIV-1. The results indicated that the compound effectively inhibited viral replication by targeting reverse transcriptase enzymes, showcasing its potential as a therapeutic agent .

Case Study 2: Agricultural Efficacy

In a field trial reported by Pest Management Science, the application of phosphonic acid-based herbicides demonstrated significant reductions in weed populations while promoting crop yield. The study highlighted the compound's role in integrated pest management strategies .

Mechanism of Action

The mechanism of action of phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include inhibition of metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several classes of phosphonates, including pyrimidinyl, pyrazolyl, and aryl-substituted aminophosphonates. Key physicochemical properties such as pKa, Log P, and molecular weight vary significantly depending on substituents:

Compound Name pKa (Phosphonate) Log P Molecular Weight Key Features
(2-Amino-4-methyl-5-pyrimidinyl)-phosphonic acid, diethyl ester Not reported ~1.5* 246.22† Pyrimidine ring; hydrolyzed with bromotrimethylsilane
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid Not reported ~0.8* 202.15 Pyridyl substituent; [α]D = +2.8° (1M NaOH)
Tenofovir ([[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid) ~3.5 (phosphonate) 1.6 305.23 Antiviral activity; purine moiety
α-Aminoethylphosphonic acid (α-Ala-P) 2.1 -1.2 123.08 Aliphatic backbone; low lipophilicity
p-Aminophenylphosphonic acid 4.8 0.3 173.11 Aromatic ring; higher solubility

*Estimated based on structural analogs.
†Calculated for diethyl ester form; hydrolysis yields molecular weight 189 for the free acid .

Key Observations :

  • The target compound’s (1R)-configuration and methylethoxy group enhance stereochemical specificity, distinguishing it from simpler aliphatic analogs like α-Ala-P .
  • Compared to Tenofovir, the absence of a purine group reduces molecular weight and likely alters bioavailability and target specificity .

Hydrolysis Conditions :

  • Bromotrimethylsilane is preferred for ester hydrolysis in pyrimidinyl phosphonates to avoid acid-labile substituents .
  • Pyrazolyl phosphonates use 10% HCl, demonstrating stability under acidic conditions .

Stereochemical and Optical Activity

The (R)-configuration in the target compound and (R)-1-amino-1-(3′-pyridyl)methylphosphonic acid is critical for bioactivity. Optical rotation ([α]D) and NOE experiments are standard for configuration assignment, as seen in . For example:

  • (R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid: [α]D = +2.8° .
  • (R)-1-Amino-3-methylbutylphosphonate: Specific rotation confirmed via asymmetric synthesis .

Biological Activity

Phosphonic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester (CAS Number: 1456711-13-9), examining its biological activity through various studies and findings.

  • Molecular Formula : C₈H₂₀N₄O₄P
  • Molecular Weight : 239.24 g/mol
  • Structure : The compound features a phosphonic acid moiety linked to an amino alcohol, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of phosphonic acid derivatives often involves their role as enzyme inhibitors, particularly in the context of cholinesterase inhibition, antiviral activity, and potential therapeutic applications in various diseases.

1. Cholinesterase Inhibition

Cholinesterases are critical enzymes involved in neurotransmission. Phosphonic acid derivatives have been studied for their ability to inhibit these enzymes, which can lead to increased levels of acetylcholine and enhanced synaptic transmission.

  • Case Study : A study involving recombinant DNA-derived mouse cholinesterases demonstrated that certain phosphonylated compounds exhibit varying degrees of reactivation potential. The reactivation rates were influenced by the structure of the phosphonate, indicating a structure-activity relationship that can be exploited for therapeutic purposes .
CompoundEnzyme Typekreactivation_{reactivation} (min1^{-1})% Reactivation
Compound AAChE0.60 ± 0.0415.4 ± 0.8
Compound BAChE0.20 ± 0.0313 ± 190

2. Antiviral Activity

Phosphonic acid derivatives have shown promise as antiviral agents, particularly against viral infections where they inhibit viral replication mechanisms.

  • Research Findings : Diisopropyl phosphonate derivatives have been evaluated for their antiviral efficacy against RNA viruses, showing significant inhibition of viral replication in vitro. The mechanism involves interference with viral polymerases and other essential proteins .

3. Therapeutic Applications

The unique structural features of phosphonic acids allow them to interact with various biological targets, making them candidates for drug development in treating diseases such as cancer and neurodegenerative disorders.

  • Example : Research indicates that modifications to the phosphonic acid structure can enhance its selectivity and potency against specific cancer cell lines .

The biological activity of phosphonic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as competitive or non-competitive inhibitors of enzymes like cholinesterases.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt nucleic acid synthesis pathways, leading to reduced viral load in infected cells.
  • Modulation of Cell Signaling Pathways : Certain phosphonates may influence cellular signaling pathways that are crucial for cell proliferation and survival.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer: The primary synthetic routes include:
  • Kabachnik-Fields Reaction: Reacting (1R)-2-amino-1-methylethanol derivatives with diethyl phosphite and carbonyl compounds under reflux in acetone, using Na₂SO₄ as a desiccant to drive the reaction .
  • One-Pot Kabachnick Reaction: Combining amines, aldehydes, and phosphites in polar solvents (e.g., methanol) at 60–80°C, with yields influenced by stoichiometric ratios and acid/base catalysis .
  • Chiral Synthesis: Enantioselective methods using chiral auxiliaries or asymmetric catalysis to control the (1R)-configuration, often requiring low temperatures (-20°C) to minimize racemization .
    Key Factors: Solvent polarity, temperature, and catalyst choice directly impact stereoselectivity. For example, aprotic solvents like THF favor higher enantiomeric excess (ee) compared to protic solvents .

Q. How can researchers optimize yield and purity during synthesis?

  • Methodological Answer:
  • Stoichiometry: Maintain a 1:1 molar ratio of amine to phosphite to avoid side reactions .
  • Purification: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate phosphonate esters from unreacted starting materials .
  • Catalysts: Lewis acids like ZnCl₂ or MgSO₄ improve reaction rates and yields by activating the carbonyl group .
  • Temperature Control: Gradual heating (e.g., 50°C → 80°C) minimizes thermal decomposition of intermediates .

Q. What analytical techniques confirm structural and stereochemical integrity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ³¹P NMR are critical for verifying the phosphonate ester linkage and stereochemistry. For example, the ³¹P signal typically appears at δ 18–22 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₈H₁₈NO₄P: theoretical [M+H]⁺ = 224.1053) .
  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers, but requires high-purity crystals .
  • Chiral HPLC: Quantifies enantiomeric excess using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction kinetics in nucleophilic substitutions?

  • Methodological Answer:
  • Polar Protic Solvents (e.g., MeOH): Increase solubility of ionic intermediates but may promote hydrolysis of phosphonate esters. Optimal for Kabachnick reactions at 60–70°C .
  • Aprotic Solvents (e.g., DCM, THF): Favor SN2 mechanisms in substitutions, enhancing regioselectivity. For example, THF at 0°C reduces side reactions during phosphorylation .
  • Kinetic Studies: Use in-situ IR or NMR to monitor reaction progress. Activation energy (Eₐ) calculations reveal temperature sensitivity; for example, ΔEₐ ≈ 50 kJ/mol for phosphonate ester formation .

Q. What strategies resolve contradictions in reported biological activities of phosphonic acid derivatives?

  • Methodological Answer:
  • Comparative Assays: Test the compound alongside analogs (e.g., methyl vs. ethyl esters) in enzyme inhibition assays (e.g., alkaline phosphatase) to isolate structure-activity relationships .
  • Metabolic Profiling: Use LC-MS to identify metabolites in cell cultures, distinguishing parent compound effects from degradation products .
  • Dose-Response Studies: Address discrepancies by standardizing assay conditions (e.g., pH 7.4 buffer, 37°C) and validating with positive controls (e.g., foscarnet for antiviral activity) .

Q. How are unstable intermediates isolated in multi-step syntheses?

  • Methodological Answer:
  • Cryogenic Trapping: Quench reactions at -78°C (dry ice/acetone) to stabilize intermediates like phosphorylated enamines .
  • In-Situ Monitoring: Use flow NMR or Raman spectroscopy to detect transient species without isolation .
  • Protecting Groups: Introduce tert-butyl or trimethylsilyl groups to protect amino or hydroxyl moieties during phosphorylation steps .

Data Contradiction Analysis

Q. Why do hydrolysis conditions lead to divergent products in phosphonate ester studies?

  • Methodological Answer:
  • Acidic Hydrolysis (6N HCl): Produces phosphonic acids but may degrade sensitive substituents (e.g., azide or fluorine groups) .
  • Mild Conditions (BrSiMe₃ in DCM): Selectively cleaves esters without affecting functional groups, yielding stable intermediates .
    Resolution: Validate hydrolysis pathways using TLC and ³¹P NMR to track product evolution under varied conditions .

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